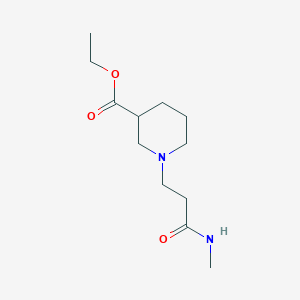
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate is a piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Métodos De Preparación
The synthesis of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide through a nucleophilic substitution (SN2) reaction . The reaction conditions often require a suitable solvent and a controlled temperature to ensure the desired product yield.
Análisis De Reacciones Químicas
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter modulator.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system, which plays a crucial role in the central nervous system . The compound’s effects are mediated through its binding to GABA receptors, influencing neurotransmission and neuronal activity.
Comparación Con Compuestos Similares
Ethyl 1-(3-(methylamino)-3-oxopropyl)piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Ethyl piperidine-3-carboxylate: Used as a starting material in the synthesis of various piperidine derivatives.
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity and potential use in treating epilepsy.
Ethyl 2-oxo-3-piperidinecarboxylate: Utilized in the synthesis of pharmacologically active compounds
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
ethyl 1-[3-(methylamino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-12(16)10-5-4-7-14(9-10)8-6-11(15)13-2/h10H,3-9H2,1-2H3,(H,13,15) |
Clave InChI |
LFIYRUDTYVRSBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCN(C1)CCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


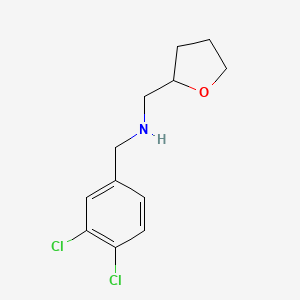
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
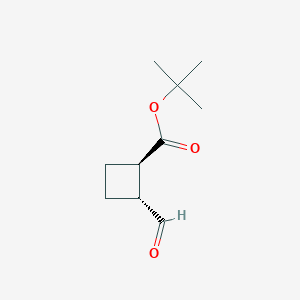
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

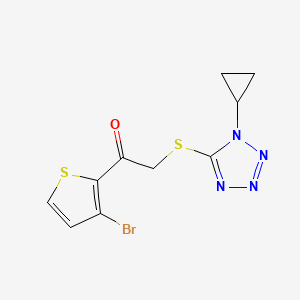
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
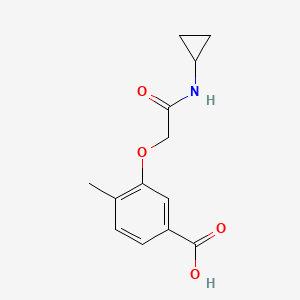
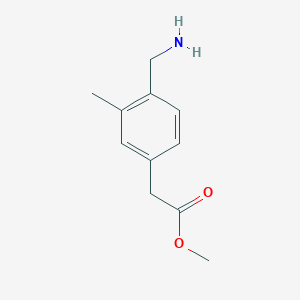
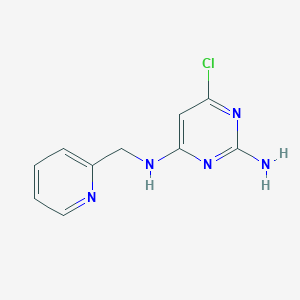
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
